2-Methoxy-1,2-oxazolidine-3,3,5,5-tetracarboxamide
Description
2-methoxyisoxazolidine-3,3,5,5-tetracarboxamide is a chemical compound characterized by its unique structure, which includes an isoxazolidine ring substituted with methoxy and tetracarboxamide groups
Properties
CAS No. |
61381-69-9 |
|---|---|
Molecular Formula |
C8H13N5O6 |
Molecular Weight |
275.22 g/mol |
IUPAC Name |
2-methoxy-1,2-oxazolidine-3,3,5,5-tetracarboxamide |
InChI |
InChI=1S/C8H13N5O6/c1-18-13-7(3(9)14,4(10)15)2-8(19-13,5(11)16)6(12)17/h2H2,1H3,(H2,9,14)(H2,10,15)(H2,11,16)(H2,12,17) |
InChI Key |
CRGPPQBSWVQCBJ-UHFFFAOYSA-N |
Canonical SMILES |
CON1C(CC(O1)(C(=O)N)C(=O)N)(C(=O)N)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxyisoxazolidine-3,3,5,5-tetracarboxamide typically involves a multi-step process. One common method includes the cycloaddition reaction of nitrile oxides with dipolarophiles under mild basic conditions, such as sodium bicarbonate at ambient temperature . The regioselective synthesis of isoxazolidine derivatives can be achieved through this method, ensuring the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of 2-methoxyisoxazolidine-3,3,5,5-tetracarboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can further improve the sustainability of the industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-methoxyisoxazolidine-3,3,5,5-tetracarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the amide groups, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazolidine derivatives with various functional groups.
Scientific Research Applications
2-methoxyisoxazolidine-3,3,5,5-tetracarboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-methoxyisoxazolidine-3,3,5,5-tetracarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in antimicrobial activity. Additionally, it may interact with cellular signaling pathways, leading to anticancer effects by inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Isoxazole derivatives: Compounds with a similar isoxazole ring structure but different substituents.
Oxazolidinone derivatives: Compounds with an oxazolidinone ring structure, known for their antibiotic properties.
Uniqueness
2-methoxyisoxazolidine-3,3,5,5-tetracarboxamide is unique due to its specific combination of methoxy and tetracarboxamide groups on the isoxazolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
2-Methoxy-1,2-oxazolidine-3,3,5,5-tetracarboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound by reviewing relevant studies, summarizing case findings, and presenting data in a structured format.
The compound's molecular formula is with a molecular weight of approximately 248.19 g/mol. Its structure includes an oxazolidine ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂O₈ |
| Molecular Weight | 248.19 g/mol |
| CAS Number | 134282-98-7 |
Anticancer Activity
Recent research has highlighted the potential of oxazolidinone derivatives, including 2-Methoxy-1,2-oxazolidine-3,3,5,5-tetracarboxamide, in exhibiting anticancer properties. A study focused on oxazolidinones indicated their ability to inhibit cell proliferation in various cancer cell lines. For instance, derivatives showed significant cytotoxicity against MCF-7 (breast cancer) and HeLa (cervical cancer) cells while sparing non-tumorigenic cells .
Case Study: Cytotoxicity Assessment
A specific derivative was evaluated for its IC50 values:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 17.66 |
| HeLa | 31.10 |
The study revealed that treatment led to G1 phase arrest in the cell cycle and increased levels of reactive oxygen species (ROS), indicating a mechanism involving apoptosis via caspase activation .
Antibacterial Properties
Oxazolidinones are also recognized as a promising class of antibacterial agents. They function primarily by inhibiting protein synthesis through binding to the 50S ribosomal subunit. Research has shown that certain derivatives can effectively combat resistant bacterial strains while minimizing side effects associated with monoamine oxidase inhibition .
Other Biological Activities
Beyond anticancer and antibacterial properties, oxazolidinones have demonstrated multifaceted biological activities:
- Antidiabetic Effects : Some derivatives have shown potential in managing diabetes by modulating metabolic pathways.
- Anticonvulsant Properties : Research indicates that certain compounds may have applications in treating seizure disorders.
- Anti-inflammatory Effects : Some studies suggest that oxazolidinones can modulate inflammatory responses, making them candidates for further investigation in inflammatory diseases .
The mechanisms underlying the biological activities of 2-Methoxy-1,2-oxazolidine-3,3,5,5-tetracarboxamide involve:
- Inhibition of Protein Synthesis : By binding to the ribosomal subunit.
- Induction of Apoptosis : Through mitochondrial dysfunction and ROS production.
- Cell Cycle Arrest : Particularly at the G1 phase due to altered expression of cyclins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
